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  • Product: (6-Methylpyrazin-2-yl)methanol
  • CAS: 77164-93-3

Core Science & Biosynthesis

Foundational

(6-Methylpyrazin-2-yl)methanol spectroscopic data

An In-depth Technical Guide to the Spectroscopic Profile of (6-Methylpyrazin-2-yl)methanol Introduction (6-Methylpyrazin-2-yl)methanol is a substituted pyrazine derivative of significant interest to researchers in fields...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of (6-Methylpyrazin-2-yl)methanol

Introduction

(6-Methylpyrazin-2-yl)methanol is a substituted pyrazine derivative of significant interest to researchers in fields ranging from flavor and fragrance chemistry to pharmaceutical drug development. Pyrazines are a class of heterocyclic aromatic compounds known for their diverse sensory properties and their presence as key scaffolds in biologically active molecules. The precise structural elucidation of such compounds is paramount for ensuring purity, confirming synthesis, and understanding their chemical behavior.

This guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of (6-Methylpyrazin-2-yl)methanol. As experimental spectra for this specific isomer are not widely published, this document leverages foundational spectroscopic principles and extensive data from structurally analogous compounds to present a robust, predictive profile. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the expertise to identify and characterize this molecule with confidence. The causality behind experimental choices and spectral interpretation is emphasized throughout, reflecting a field-proven approach to structural analysis.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is the foundation of any spectroscopic analysis. The structure of (6-Methylpyrazin-2-yl)methanol consists of a pyrazine ring substituted at the C-2 position with a hydroxymethyl group (-CH₂OH) and at the C-6 position with a methyl group (-CH₃). The standard IUPAC numbering for the pyrazine ring is used for all spectral assignments.

Caption: IUPAC numbering of (6-Methylpyrazin-2-yl)methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (6-Methylpyrazin-2-yl)methanol is based on the analysis of related structures, such as 2-methylpyrazine[1], and established principles of substituent effects on aromatic systems. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly deshields the ring protons, shifting them downfield to a high ppm value[2].

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-38.45 - 8.55Singlet (s)1H
H-58.35 - 8.45Singlet (s)1H
-CH ₂OH (H-8)4.70 - 4.80Singlet (s)2H
-C H₃ (H-7)2.55 - 2.65Singlet (s)3H
-OH 3.0 - 5.0 (variable)Broad Singlet (br s)1H
Experimental Protocol for ¹H NMR Acquisition

This protocol is a self-validating system designed to produce high-resolution, reproducible spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity (6-Methylpyrazin-2-yl)methanol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if exchangeable protons like the -OH group are of primary interest.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For aqueous-compatible solvents, DSS or TSP can be used[3].

  • Instrument Configuration & Data Acquisition:

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks for the solvent residual signal.

    • Key Acquisition Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

      • Spectral Width: ~16 ppm, centered around 8 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 2-5 seconds (a longer delay ensures full relaxation of all protons for accurate integration).

      • Number of Scans: 16-64 scans, averaged to improve the signal-to-noise ratio.

      • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in positive, absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm)[3].

    • Integrate all signals to determine the relative ratios of protons in each environment.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted spectrum is remarkably simple due to the molecule's symmetry and substitution pattern.

  • Aromatic Protons (H-3, H-5): The two protons on the pyrazine ring, H-3 and H-5, are in distinct chemical environments. They are not adjacent to any other protons, so they appear as sharp singlets. Their downfield position (>8.3 ppm) is a direct consequence of the strong deshielding effect from the two ring nitrogen atoms[2]. H-3 is expected to be slightly further downfield than H-5 due to its position between two nitrogen atoms in a 1,4-relationship, which is a common trend in pyrazine systems.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are chemically equivalent and are not coupled to other protons, resulting in a sharp singlet around 4.75 ppm. This chemical shift is characteristic of benzylic-type alcohols.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and appear as a sharp singlet around 2.60 ppm, a typical value for a methyl group attached to an aromatic ring.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange with trace amounts of water or other exchangeable protons[2]. It may not show coupling to the adjacent methylene protons unless the sample is very pure and dry.

mol H5 H-5 ~8.40 ppm (s) H3 H-3 ~8.50 ppm (s) CH3 -CH₃ ~2.60 ppm (s) CH2 -CH₂OH ~4.75 ppm (s)

Caption: Predicted ¹H NMR assignments for (6-Methylpyrazin-2-yl)methanol.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and identifying their functional groups.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts are derived from general principles and data for substituted pyrazines and pyridines[4]. Carbons directly attached to nitrogen atoms (C-2, C-6) are significantly deshielded and appear furthest downfield.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-6152 - 157
C-3142 - 146
C-5140 - 144
-C H₂OH (C-8)62 - 66
-C H₃ (C-7)20 - 23
Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) due to the low natural abundance of the ¹³C isotope.

  • Instrument Configuration & Data Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required to achieve an adequate signal-to-noise ratio[2].

  • Data Processing: Processing steps are similar to ¹H NMR. The chemical shift axis is calibrated using the deuterated solvent signal (e.g., CDCl₃ triplet at 77.16 ppm)[3].

Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (C-2, C-3, C-5, C-6): All four ring carbons are in the typical aromatic/heteroaromatic region. C-2 and C-6, being directly bonded to nitrogen, are the most deshielded. C-2, bearing the hydroxymethyl group, is expected to be slightly further downfield than C-6, which bears the methyl group. The two CH carbons, C-3 and C-5, appear at slightly higher field.

  • Aliphatic Carbons (C-7, C-8): The chemical shift for the methylene carbon (C-8) is characteristic of a carbon attached to an oxygen atom, typically appearing in the 50-65 ppm range[5]. The methyl carbon (C-7) appears in the upfield region, consistent with a simple alkyl group attached to an sp² carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The predicted frequencies are based on well-established correlation tables for organic functional groups[6] and studies on pyrazine vibrations[7].

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3400 - 3200Broad, StrongO-H stretch (alcohol)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (-CH₃, -CH₂)
1600 - 1550Medium-StrongC=N ring stretch
1500 - 1400Medium-StrongC=C aromatic ring stretch
1050 - 1000StrongC-O stretch (primary alcohol)
Experimental Protocol for IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

  • Sample Preparation: Place one to two drops of the neat liquid sample directly onto the ATR crystal (typically diamond or zinc selenide).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Place the sample on the crystal and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Interpretation of the Predicted IR Spectrum
  • O-H Stretch: The most prominent feature will be a strong, broad absorption centered around 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the alcohol functional group.

  • C-H Stretches: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹[6]. This distinction is a reliable way to confirm the presence of both sp² and sp³ hybridized C-H bonds.

  • Ring Vibrations: The pyrazine ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the 1600-1400 cm⁻¹ "fingerprint" region. These bands confirm the presence of the heteroaromatic core.

  • C-O Stretch: A strong absorption around 1025 cm⁻¹ is indicative of the C-O single bond stretch of the primary alcohol group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Predicted Mass Spectrometry Data (Electron Ionization)

The molecular weight of (6-Methylpyrazin-2-yl)methanol (C₆H₈N₂O) is 124.14 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to show a clear molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge)Predicted Relative IntensityFragment Identity
124High[M]⁺ (Molecular Ion)
123Medium[M-H]⁺
106Low[M-H₂O]⁺
95Medium[M-CHO]⁺
93High[M-CH₂OH]⁺
67Medium[C₄H₃N]⁺ (Ring Fragment)
Experimental Protocol for GC-MS Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this one.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • GC Separation:

    • Inject a small volume (1 µL) of the solution into the GC.

    • The compound is volatilized and separated from impurities on a capillary column (e.g., a DB-5ms or HP-5ms).

    • A temperature program is used to elute the compound (e.g., hold at 50°C for 2 min, then ramp to 250°C at 10°C/min).

  • MS Detection (EI):

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • It is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Interpretation of the Predicted Mass Spectrum

The fragmentation is driven by the stability of the aromatic ring and the presence of the functional groups.

  • Molecular Ion ([M]⁺, m/z 124): The presence of a strong molecular ion peak is expected due to the stability of the aromatic pyrazine ring.

  • [M-H]⁺ (m/z 123): Loss of a hydrogen atom, likely from the methylene group, is a common fragmentation pathway.

  • [M-CH₂OH]⁺ (m/z 93): Cleavage of the C-C bond between the ring and the hydroxymethyl group results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This should be a prominent peak, forming a stable methylpyrazine cation.

  • Ring Fragmentation: Subsequent fragmentation of the pyrazine ring itself can lead to smaller fragments, such as the peak at m/z 67.

A Molecule (6-Methylpyrazin-2-yl)methanol B Molecular Ion [M]⁺˙ m/z = 124 A->B Electron Ionization (EI) C [M-CH₂OH]⁺ m/z = 93 B->C α-cleavage D •CH₂OH Radical (Neutral Loss, 31 Da) B->D

Caption: Primary fragmentation pathway for (6-Methylpyrazin-2-yl)methanol in EI-MS.

Conclusion

The structural confirmation of (6-Methylpyrazin-2-yl)methanol relies on a synergistic interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol and heteroaromatic functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. The predictive data and protocols outlined in this guide provide a comprehensive and scientifically-grounded framework for researchers to unambiguously identify and characterize this compound, ensuring the integrity and validity of their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 580060, (3-Methylpyrazin-2-yl)methanol. Available: [Link]

  • Yulizar, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 580061, (5-Methylpyrazin-2-yl)methanol. Available: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available: [Link]

  • Skripnyak, P. O., et al. (2026). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. Inorganic Chemistry, 65(3), 1793-1800. Available: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177829328, (3,5,6-Trimethylpyrazin-2-Yl)Methanol-D11. Available: [Link]

  • Gobi, K. V., et al. (2019). Electropolymerization of 2-amino-5-chlorobenzylpyrazine for selective determination of dopamine. ResearchGate. Available: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Available: [Link]

  • Reva, I., et al. (2001). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Vibrational Spectroscopy, 25(2), 199-214. Available: [Link]

  • Ravindra, P. A., & Subramanian, K. (2017). Synthesis and Biological Activity of Azine Heterocycle Functionalized Quaternary Phosphonium salts. ResearchGate. Available: [Link]

  • Perjési, P., & Párkányi, C. (1998). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 3(3), 114-122. Available: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available: [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available: [Link]

  • Cruz-López, L., et al. (2007). Mass spectrum of 2-methyl-6-vinylpyrazine. ResearchGate. Available: [Link]

Sources

Exploratory

An In-depth Technical Guide to (6-Methylpyrazin-2-yl)methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (6-Methylpyrazin-2-yl)methanol, a heterocyclic compound of increasing interest in the fields of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of (6-Methylpyrazin-2-yl)methanol, a heterocyclic compound of increasing interest in the fields of medicinal chemistry and drug discovery. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapeutics.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine, a nitrogen-containing six-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond acceptors, contribute to its capacity to interact with a wide range of biological targets.[1] The pyrazine ring is a key structural motif in numerous clinically approved drugs and bioactive molecules, demonstrating its versatility and importance in the design of novel therapeutic agents. Substituted pyrazines, such as (6-Methylpyrazin-2-yl)methanol, offer a rich chemical space for the development of new drugs with diverse pharmacological activities.

Nomenclature and Structural Identification

(6-Methylpyrazin-2-yl)methanol is systematically named according to IUPAC nomenclature. It is important to note that due to the symmetry of the pyrazine ring, the 3- and 6-positions are equivalent. Therefore, this compound is identically known as (3-Methylpyrazin-2-yl)methanol .

  • IUPAC Name: (3-Methylpyrazin-2-yl)methanol[2]

  • CAS Number: 160818-32-6[2]

  • Molecular Formula: C₆H₈N₂O[2]

  • Molecular Weight: 124.14 g/mol [2]

  • InChI: InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3[2]

  • SMILES: CC1=NC=CN=C1CO[2]

Below is a diagram illustrating the chemical structure of (6-Methylpyrazin-2-yl)methanol.

Caption: Chemical structure of (6-Methylpyrazin-2-yl)methanol.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing aspects from formulation to ADME (absorption, distribution, metabolism, and excretion) profiles.

Computed Physicochemical Data
PropertyValue
Molecular Weight 124.14 g/mol
XLogP3 -0.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 124.063662883
Topological Polar Surface Area 46 Ų
Heavy Atom Count 9
Formal Charge 0
Complexity 87.1

Note: These values are computationally generated and should be used as estimates pending experimental verification.

Known Physical and Chemical Characteristics

(6-Methylpyrazin-2-yl)methanol is described as a liquid.[3] Due to the presence of the hydroxyl group and the nitrogen atoms in the pyrazine ring, it is expected to be soluble in polar organic solvents.[3]

Synthesis and Reactivity

While a specific, detailed, and reproducible synthesis protocol for (6-Methylpyrazin-2-yl)methanol is not extensively documented in readily available literature, general methods for the synthesis of substituted pyrazines can be adapted. A common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of 2-methylpyrazine, a conventional method involves the cyclocondensation of ethylenediamine (EDA) and 1,2-propanediol (1,2-PDO).[4]

A plausible synthetic route to (6-Methylpyrazin-2-yl)methanol could involve the following conceptual steps:

Caption: Conceptual synthetic workflow for (6-Methylpyrazin-2-yl)methanol.

The reactivity of (6-Methylpyrazin-2-yl)methanol is dictated by its functional groups. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The pyrazine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic substitution, particularly at positions activated by the existing substituents. The nitrogen atoms can also be quaternized.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of (6-Methylpyrazin-2-yl)methanol.

Mass Spectrometry

The mass spectrum of (3-Methylpyrazin-2-yl)methanol obtained via Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak (M+) at m/z 124, consistent with its molecular weight.[2] Other significant fragmentation peaks are observed at m/z 95 and 106.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the two aromatic protons on the pyrazine ring. The chemical shifts would be influenced by the electronic environment of each proton. For instance, the aromatic protons would appear in the downfield region typical for heterocyclic aromatic compounds.

  • ¹³C NMR: The carbon-13 NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule: one for the methyl group, one for the methylene group, and four for the pyrazine ring carbons. The chemical shift of the carbon atom attached to the hydroxyl group would be significantly downfield due to the deshielding effect of the oxygen atom.[5]

Infrared (IR) Spectroscopy

The IR spectrum of (6-Methylpyrazin-2-yl)methanol would be characterized by several key absorption bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

  • C-H stretching vibrations for the methyl and methylene groups, as well as the aromatic C-H bonds, typically appearing in the 2850-3100 cm⁻¹ region.

  • C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region.

  • A C-O stretching vibration for the primary alcohol in the 1000-1050 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine moiety is a key component in a number of approved drugs, highlighting its therapeutic potential.[1] While specific applications of (6-Methylpyrazin-2-yl)methanol as a lead compound are not extensively documented in publicly accessible literature, its structural features make it an attractive building block for the synthesis of more complex molecules with potential pharmacological activity.

The presence of a methyl group and a hydroxymethyl group provides handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The hydroxymethyl group, in particular, can be a key interaction point with biological targets or can be derivatized to modulate physicochemical properties such as solubility and lipophilicity.

Derivatives of pyrazines have been investigated for a wide array of therapeutic applications, including but not limited to:

  • Anticancer agents: The pyrazine ring is found in several kinase inhibitors and other anticancer drugs.

  • Antimicrobial agents: Pyrazine derivatives have shown activity against various bacteria and fungi.

  • Central Nervous System (CNS) active agents: The pyrazine scaffold is present in drugs targeting CNS disorders.

The exploration of derivatives of (6-Methylpyrazin-2-yl)methanol could lead to the discovery of novel compounds with valuable therapeutic properties.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (6-Methylpyrazin-2-yl)methanol is classified with the following hazards:[2]

  • H302: Harmful if swallowed (Acute toxicity, oral)[2]

  • H315: Causes skin irritation (Skin corrosion/irritation)[2]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)[2]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[2]

Precautionary Statements: Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(6-Methylpyrazin-2-yl)methanol is a valuable heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. Its pyrazine core, coupled with reactive methyl and hydroxymethyl functional groups, provides a versatile platform for the synthesis of novel derivatives with diverse pharmacological profiles. While there is a need for more comprehensive experimental data on its physical properties and detailed synthetic protocols, the existing information underscores its importance as a compound of interest for further research and development in the pharmaceutical sciences.

References

  • PubChem. (3-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. (5-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. (3-Aminopyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Acetyl-3-methylpyrazine. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2-methyl-6-vinyl pyrazine. [Link]

  • Soto-Monsalve, M., et al. (2015). Synthesis and Characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: A Supramolecular and Topological Study. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 631–635. [Link]

  • Nain, J., et al. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Catalysts, 13(2), 349. [Link]

  • PubChem. 2-Methylpyrazine. National Center for Biotechnology Information. [Link]

  • PubChem. (3,5,6-Trimethylpyrazin-2-Yl)Methanol-D11. National Center for Biotechnology Information. [Link]

  • Li, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • The Good Scents Company. 3,5-diethyl-2-methyl pyrazine. [Link]

  • Perflavory. 2-methyl-3-(methyl thio) pyrazine. [Link]

  • Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PubChemLite. (3-methylpyrazin-2-yl)methanol. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of (6-Methylpyrazin-2-yl)methanol

Introduction: The Significance of (6-Methylpyrazin-2-yl)methanol in Medicinal Chemistry (6-Methylpyrazin-2-yl)methanol is a heterocyclic alcohol containing a pyrazine core. The pyrazine ring is a prevalent scaffold in me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (6-Methylpyrazin-2-yl)methanol in Medicinal Chemistry

(6-Methylpyrazin-2-yl)methanol is a heterocyclic alcohol containing a pyrazine core. The pyrazine ring is a prevalent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its derivatives are known to exhibit a wide range of biological activities, making them crucial building blocks in drug discovery and development. Accurate structural elucidation and purity assessment of such intermediates are paramount to ensure the integrity and safety of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable analytical technique for the unambiguous characterization of novel chemical entities. It provides detailed information about the molecular structure, connectivity, and environment of individual atoms, making it a "gold standard" in drug design and discovery.

This comprehensive guide provides a detailed protocol for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra of (6-Methylpyrazin-2-yl)methanol. It is intended for researchers, scientists, and drug development professionals seeking to perform rigorous structural verification of this and structurally related compounds.

Fundamental Principles of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .

Key parameters obtained from NMR spectra that aid in structure elucidation include:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), provides information about the functional group and the electronic environment of the nucleus.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals into multiplets. The coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring nuclei and the dihedral angle between them.

  • Multiplicity: The pattern of splitting (e.g., singlet, doublet, triplet) reveals the number of adjacent, non-equivalent protons.

For more complex molecules where 1D NMR spectra may be crowded or ambiguous, 2D NMR techniques are invaluable. These experiments reveal correlations between nuclei, providing a more detailed picture of the molecular framework. Key 2D experiments for small molecules include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), crucial for identifying quaternary carbons and piecing together molecular fragments.

Experimental Protocol: Acquiring High-Quality NMR Data

This section outlines a step-by-step protocol for the preparation and NMR analysis of (6-Methylpyrazin-2-yl)methanol.

Sample Preparation: The Foundation of a Good Spectrum

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Materials:

  • (6-Methylpyrazin-2-yl)methanol (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-quality

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Bioactivity of (6-Methylpyrazin-2-yl)methanol Derivatives

Introduction The (6-Methylpyrazin-2-yl)methanol scaffold is a promising starting point in medicinal chemistry, offering a versatile backbone for the development of novel therapeutics, particularly as kinase inhibitors. H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The (6-Methylpyrazin-2-yl)methanol scaffold is a promising starting point in medicinal chemistry, offering a versatile backbone for the development of novel therapeutics, particularly as kinase inhibitors. However, researchers frequently encounter challenges with suboptimal bioactivity in their initial screening assays. This technical support guide, designed for drug development professionals, provides a comprehensive resource for troubleshooting and systematically addressing the common causes of low bioactivity. We will explore key areas from molecular structure and physicochemical properties to experimental assay integrity, offering field-proven insights and detailed protocols to guide your research.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions researchers face when their (6-Methylpyrazin-2-yl)methanol derivatives exhibit lower-than-expected performance.

Q1: My derivative shows weak activity in my primary kinase assay. Where should I start my investigation?

A: Low bioactivity is a multifaceted issue. A systematic approach is crucial. We recommend a tiered investigation:

  • Confirm Compound Integrity and Purity: Before exploring complex biological reasons, verify the identity and purity of your compound via LC-MS and NMR. Impurities or degradation can significantly impact results.

  • Assess Physicochemical Properties: Poor aqueous solubility is a primary culprit for low apparent activity in biochemical and cell-based assays. We will delve into this in detail in Part 2.

  • Review Assay Conditions: Ensure your assay is optimized for your specific kinase and substrate. Suboptimal ATP concentrations or buffer conditions can mask true inhibitory potential.

  • Consider Structure-Activity Relationships (SAR): Analyze your molecular design. The position and nature of substituents on the pyrazine ring and modifications to the methanol group are critical for target engagement.

Q2: I suspect my compound's poor solubility is affecting my results. How can I confirm this?

A: Visual inspection of your assay wells for precipitation is a simple first step. For a more quantitative approach, you can perform a kinetic solubility assay. If solubility is confirmed as an issue, several formulation strategies can be employed to improve the bioavailability of your compound in vitro, which we will detail in the troubleshooting guides.

Q3: Could my compound be degrading in the assay medium?

A: Yes, metabolic instability can be a significant factor, especially in cell-based assays or when using liver microsomes. The pyrazine ring and its substituents can be susceptible to enzymatic modification. An initial assessment of metabolic stability using human liver microsomes is a standard and highly informative experiment.[1][2][3]

Q4: How do I know if my compound is being removed from the cells by efflux pumps?

A: Active efflux is a common mechanism of cellular resistance that can lead to low intracellular concentrations of your compound and thus, low bioactivity.[4] This can be investigated using specific cell lines that overexpress certain efflux pumps (e.g., ABCB1, ABCG2) and by employing fluorescent substrates like Rhodamine 123 in an efflux inhibition assay.[5][6]

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance and protocols to address the core issues identified in the FAQs.

Guide 1: Addressing Poor Physicochemical Properties

Low aqueous solubility is a frequent barrier to accurately assessing the bioactivity of heterocyclic compounds.

Issue: Inconsistent or non-reproducible IC50 values, or a shallow dose-response curve in cell-based assays.

This often points to the compound precipitating out of solution at higher concentrations, leading to an underestimation of its true potency.

Caption: Decision workflow for addressing poor solubility.

Solid dispersions enhance solubility by embedding the drug in an amorphous form within a hydrophilic polymer matrix.[7][8]

Materials:

  • (6-Methylpyrazin-2-yl)methanol derivative

  • Polyvinylpyrrolidone (PVP) or other suitable polymer carrier

  • Volatile organic solvent (e.g., chloroform, methanol)

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Dissolution: Dissolve both the pyrazine derivative and the polymer carrier (e.g., in a 1:4 drug-to-polymer weight ratio) in a minimal amount of the chosen volatile solvent.[7]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure to form a solid mass.[7]

  • Drying: Ensure the solid mass is completely dry by placing it under a high vacuum for several hours.

  • Milling: Grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterization: Characterize the solid dispersion for amorphicity (via XRD or DSC) and determine its dissolution rate compared to the crystalline drug.

  • Re-testing: Prepare stock solutions from the solid dispersion for your bioassays.

This method creates nanoparticle agglomerates, which can improve the dissolution rate.[9][10]

Materials:

  • Nanosuspension of the pyrazine derivative (prepared via sonoprecipitation with a stabilizer like sodium lauryl sulfate)

  • Carrier such as mannitol or sorbitol

  • Spray dryer instrument

Procedure:

  • Feedstock Preparation: Prepare a liquid feedstock by mixing the nanosuspension of your compound with a solution of the carrier.[9]

  • Atomization: Atomize the liquid feed into fine droplets inside the spray dryer, where it comes into contact with a hot drying gas.[9]

  • Drying: The solvent rapidly evaporates, forming dry microparticles containing your drug nanoparticles.[9]

  • Collection: The dried powder is then separated from the gas stream, typically by a cyclone separator.[9]

  • Characterization: Analyze the resulting powder for particle size, morphology (via SEM), and dissolution properties.

Guide 2: Enhancing Bioactivity through Structural Modification

If physicochemical properties are optimized and bioactivity remains low, rational structural modifications based on SAR are necessary.

Issue: The compound has good solubility but still shows weak target engagement (high IC50 in biochemical assays).

This suggests that the molecule's structure is not optimal for binding to the target's active site.

  • Substitution on the Pyrazine Ring: The addition of functional groups like bromo, methyl, or amino groups can influence activity.[11] For instance, in some series, adding a halogen can increase potency.

  • Modification of the Methanol Group: The hydroxyl group of the methanol moiety is a key site for modification. Esterification to create prodrugs can improve permeability, while conversion to other functional groups can alter binding interactions.[12]

  • Hybridization: Combining the pyrazine scaffold with other pharmacophores, such as chalcones or polyphenols, has been shown to enhance anticancer activity in some cases.[4]

Derivative Modification Example Effect on Bioactivity Reference
Hybridization with ChalconeIC50 values of 10.4 µM and 9.1 µM against BPH-1 and MCF-7 cell lines, respectively.[4]
Hybridization with ResveratrolIC50 value of 70.9 µM against MCF-7 cells, exceeding that of resveratrol alone.[4]
Substitution with TrimethoxyphenylImproved water solubility and potent anticancer activity against HCT116 cells (IC50 values of 3.19–8.90 µM).[4]

This protocol describes a general method for creating an ester prodrug to potentially improve cell permeability.[13]

Materials:

  • (6-Methylpyrazin-2-yl)methanol

  • Anhydrous dichloromethane (DCM) and tetrahydrofuran (THF)

  • Carboxylic acid of choice (e.g., a non-steroidal anti-inflammatory drug for a mutual prodrug approach)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid, DMAP, and (6-Methylpyrazin-2-yl)methanol in a 1:1 mixture of anhydrous DCM and THF at 0°C.

  • Coupling Agent Addition: Slowly add a solution of DCC in anhydrous DCM dropwise to the stirred mixture over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight in the dark.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Concentrate the filtrate by evaporation.

  • Purification: Redissolve the residue in ethyl acetate and wash sequentially with dilute HCl, sodium bicarbonate solution, and water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Final Product: Purify the crude product by recrystallization or column chromatography to obtain the final ester prodrug.

Guide 3: Investigating Metabolic Instability and Efflux

If a compound is active in a biochemical assay but shows significantly lower potency in a cell-based assay, metabolic degradation or cellular efflux are likely culprits.

Caption: Workflow for troubleshooting discrepancies between biochemical and cell-based assays.

This assay provides an in vitro measure of how quickly a compound is metabolized by major drug-metabolizing enzymes.[1][3]

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compound stock solution

  • Control compounds (one high-turnover, one low-turnover)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLMs at 37°C and dilute to a final protein concentration of 1 mg/mL in phosphate buffer on ice.

  • Incubation Mixture: In a 96-well plate, combine the HLM suspension with the test compound (final concentration typically 1-5 µM).

  • Initiate Reaction: Pre-warm the plate to 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation: Determine the rate of disappearance of the parent compound. Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the rate constant (k), from which the in vitro half-life (t½) can be calculated (t½ = 0.693/k).[3]

This flow cytometry-based assay assesses whether your compound inhibits P-glycoprotein (ABCB1), a common efflux pump, which can also suggest if it might be a substrate.[14][5]

Materials:

  • Cell line overexpressing an efflux pump (e.g., MCF7/ADR) and its parental line (e.g., MCF7)

  • Rhodamine 123 (fluorescent substrate)

  • Known efflux pump inhibitor (e.g., verapamil) as a positive control

  • Test compound

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in an appropriate buffer.

  • Loading: Incubate the cells with Rhodamine 123 at 37°C to allow for substrate uptake.

  • Efflux: After loading, wash the cells and resuspend them in a fresh medium containing either: no compound (negative control), the positive control inhibitor, or your test compound at various concentrations.

  • Incubation: Incubate the cells at 37°C for a set period (e.g., 60-90 minutes) to allow for efflux to occur.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence signal compared to the negative control indicates inhibition of efflux.

Part 3: Assay-Specific Troubleshooting

Even with a stable, soluble, and cell-permeable compound, issues within the bioassay itself can lead to misleading results.

Troubleshooting Kinase Assays (Luminescence-Based, e.g., ADP-Glo™)
Problem Potential Cause Recommended Solution
High Background Signal Reagent contamination; high intrinsic ATPase activity in the kinase preparation.Use fresh, high-quality reagents. Run a control without the kinase substrate to check for ATPase activity. Use white, opaque plates to minimize crosstalk.[15]
Weak Signal or No Signal Inactive kinase or substrate; suboptimal ATP concentration; incorrect assay buffer.Verify enzyme activity with a known potent inhibitor. Optimize the ATP concentration to be at or near the Km for the kinase. Ensure the buffer pH and salt concentrations are optimal for your specific kinase.
High Variability Between Replicates Pipetting errors; inconsistent incubation times; edge effects on the plate.Use calibrated multichannel pipettes and prepare a master mix.[15] Ensure consistent timing for reagent additions. Avoid using the outer wells of the plate or fill them with buffer to mitigate edge effects.
Troubleshooting Cell Viability Assays (e.g., MTT Assay)
Problem Potential Cause Recommended Solution
High Background Absorbance Contamination of media or reagents; phenol red in the media can interfere.Use sterile technique and fresh reagents. Perform the assay in phenol red-free media or use a background control well with media only.
Inconsistent Results Uneven cell seeding; changes in cell metabolism due to confluency.Ensure a single-cell suspension before seeding and allow cells to adhere and stabilize before adding the compound. Perform assays on cells in the log phase of growth and avoid letting them become over-confluent, as this can alter their metabolic rate.[16]
Unexpected Increase in Signal at High Compound Concentrations Compound interference with formazan crystal formation or absorbance reading.Visually inspect wells for signs of compound precipitation. Run a control with the compound in cell-free media to see if it directly reacts with MTT or absorbs at the same wavelength as formazan.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (Source: MDPI) [Link]

  • Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase-2 Inhibitor. (Source: PubMed Central) [Link]

  • Cell Viability Assays - Assay Guidance Manual. (Source: NCBI Bookshelf) [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (Source: PubMed Central) [Link]

  • Chemical Transformation of Pyrazine Derivatives. (Source: Moroccan Journal of Chemistry) [Link]

  • Spray Drying for the Preparation of Nanoparticle-Based Drug Formulations as Dry Powders for Inhalation. (Source: MDPI) [Link]

  • Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. (Source: PubMed Central) [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (Source: ResearchGate) [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (Source: MDPI) [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (Source: NIH) [Link]

  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (Source: Oxford Academic) [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (Source: RSC Publishing) [Link]

  • Chemical Transformation of Pyrazine Derivatives. (Source: Moroccan Journal of Chemistry) [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. (Source: ResearchGate) [Link]

  • Help with Low Yield Synthesis. (Source: Reddit) [Link]

  • Methods for the preparation of amorphous solid dispersions – A comparative study. (Source: ResearchGate) [Link]

  • Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase-2 Inhibitor. (Source: ResearchGate) [Link]

  • The Rhodamine 123 efflux assay. (Source: ResearchGate) [Link]

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (Source: ResearchGate) [Link]

  • Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. (Source: Semantic Scholar) [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (Source: MDPI) [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (Source: Bitesize Bio) [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (Source: PubMed Central) [Link]

  • How to Thaw Cells: Best Practices for Cell Culture Success. (Source: Assay Genie) [Link]

  • Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (Source: Aragen) [Link]

  • Evaluation of Multidrug Efflux Pump Inhibitors by a New Method Using Microfluidic Channels. (Source: MDPI) [Link]

  • A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. (Source: MDPI) [Link]

  • Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. (Source: MDPI) [Link]

  • Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection. (Source: PubMed Central) [Link]

  • Synthesis and characterisation of novel mutual ester prodrug models of acyclovir. (Source: ResearchGate) [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (Source: PubMed Central) [Link]

  • Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. (Source: PubMed) [Link]

  • Spray drying of nanoparticles to form fast dissolving glipizide. (Source: Asian Journal of Pharmaceutics) [Link]

  • How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results. (Source: Promega GmbH) [Link]

  • Fluorescent Substrates for Flow Cytometric Evaluation of Efflux Inhibition in ABCB1, ABCC1, and ABCG2 Transporters. (Source: ResearchGate) [Link]

  • Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes. (Source: MDPI) [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (Source: ResearchGate) [Link]

  • Spray-drying technique to prepare innovative nanoparticulated formulations for drug administration. (Source: Redalyc) [Link]

  • Amorphous Solid Dispersion Formulations Using The Spray Dry Process. (Source: YouTube) [Link]

  • Design, Synthesis and Hydrolytic Behavior of Mutual Prodrugs of NSAIDs with Gabapentin Using Glycol Spacers. (Source: MDPI) [Link]

  • Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen. (Source: PubMed) [Link]

  • A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. (Source: Bentham Science) [Link]

  • Pyrazine derivatives affect membrane fluidity of vascular smooth muscle microsomes in relation to their biological activity. (Source: PubMed) [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Methylpyrazine Isomers

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. This guide provides a comprehensive comparative analysis of key methylpyrazine isomers, mo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. This guide provides a comprehensive comparative analysis of key methylpyrazine isomers, moving beyond a simple listing of properties to delve into the practical implications of their structural variations. We will explore their physicochemical characteristics, advanced analytical differentiation techniques, sensory profiles, and biological significance, supported by experimental data and established protocols.

Introduction to Methylpyrazines: More Than Just Flavor

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widespread in nature and are significant contributors to the aroma and flavor of many foods and beverages.[1] Methylpyrazines, characterized by the presence of one or more methyl groups on the pyrazine ring, are particularly important in the food, fragrance, and pharmaceutical industries.[2] Their seemingly subtle structural differences as isomers—molecules with the same chemical formula but different arrangements of atoms—can lead to profound variations in their chemical, sensory, and biological properties. This guide will focus on a comparative analysis of 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and tetramethylpyrazine.

Physicochemical Properties: The Foundation of Isomeric Differentiation

The arrangement of methyl groups on the pyrazine ring directly influences intermolecular forces, leading to distinct physicochemical properties. These differences are fundamental to their separation and identification.

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cluster_isomers Methylpyrazine Isomers 2-Methylpyrazine 2-Methylpyrazine 2,3-Dimethylpyrazine 2,3-Dimethylpyrazine 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 2,6-Dimethylpyrazine 2,6-Dimethylpyrazine Tetramethylpyrazine Tetramethylpyrazine

Caption: Key methylpyrazine isomers discussed in this guide.

A summary of key physicochemical properties is presented in the table below. The seemingly minor addition and repositioning of a methyl group can significantly alter properties like melting and boiling points. For instance, the symmetry of 2,5- and 2,6-dimethylpyrazine leads to a higher melting point compared to the less symmetrical 2,3-dimethylpyrazine.

Property2-Methylpyrazine2,3-Dimethylpyrazine2,5-Dimethylpyrazine2,6-DimethylpyrazineTetramethylpyrazine
Molecular Formula C₅H₆N₂C₆H₈N₂C₆H₈N₂C₆H₈N₂C₈H₁₂N₂
Molecular Weight ( g/mol ) 94.11108.14108.14108.14136.19
Melting Point (°C) -29[3]11-13[4]1535-40[5]77-80[6]
Boiling Point (°C) 135[3]156[4]155[7]154[5]190[6]
Density (g/mL at 25°C) ~1.03[8]~1.011[4]0.99[7]~0.965 (at 50°C)[5]N/A
logP 0.21[3]0.540.62[9]0.54[10]1.82[11]

Analytical Differentiation: A Multi-technique Approach

Distinguishing between methylpyrazine isomers is a significant analytical challenge due to their structural similarities. A multi-faceted approach utilizing chromatography and spectroscopy is essential for unambiguous identification and quantification.

Gas Chromatography (GC): Leveraging Polarity Differences

Gas chromatography is a cornerstone technique for separating volatile compounds like methylpyrazines. The choice of the stationary phase is critical, as its polarity will dictate the elution order of the isomers.

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cluster_workflow GC-MS Analysis Workflow A Sample Injection B GC Separation (Capillary Column) A->B C Elution based on Volatility & Polarity B->C D Mass Spectrometry (Ionization & Fragmentation) C->D E Data Analysis (Retention Time & Mass Spectrum) D->E

Caption: A typical workflow for the GC-MS analysis of methylpyrazine isomers.

Experimental Protocol: GC-MS Analysis of Methylpyrazine Isomers

  • Sample Preparation: Prepare a standard mixture of the methylpyrazine isomers in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 ppm each.

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Column: Employ a polar stationary phase column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) and a non-polar stationary phase column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) for comprehensive analysis.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

Kovats Retention Indices:

The Kovats retention index (RI) is a standardized measure of retention that helps in comparing results across different systems. The RI values for methylpyrazine isomers vary depending on the polarity of the stationary phase.

IsomerNon-polar (e.g., DB-1) RIPolar (e.g., Carbowax-20M) RI
2-Methylpyrazine~795-802[3]~1243-1271[3]
2,3-Dimethylpyrazine~890-900[1]~1330-1346[1]
2,5-Dimethylpyrazine~895-905~1320-1335
2,6-Dimethylpyrazine~885-895~1315-1330

Note: RI values can vary slightly between different studies and instruments.

The causality behind these differences lies in the interaction between the isomers and the stationary phase. On a polar column, the more polar isomers will have stronger interactions and thus longer retention times.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While the mass spectra of methylpyrazine isomers are often very similar, subtle differences in fragmentation patterns can be discerned upon careful examination. The primary fragmentation pathway involves the loss of a methyl radical followed by the loss of HCN.

Comparative Fragmentation Analysis:

  • 2,3-Dimethylpyrazine: Often shows a prominent ion at m/z 67, corresponding to the loss of a methyl group and HCN.

  • 2,5-Dimethylpyrazine: Characterized by a strong molecular ion peak at m/z 108 and a significant fragment at m/z 42.

  • 2,6-Dimethylpyrazine: The mass spectrum is very similar to that of 2,5-dimethylpyrazine, making chromatographic separation crucial for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, making it a powerful tool for isomer differentiation.

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cluster_nmr NMR Differentiation Logic A Isomeric Structure B Unique Proton & Carbon Environments A->B C Distinct Chemical Shifts & Coupling Constants B->C D Unambiguous Isomer Identification C->D

Caption: The logical progression from molecular structure to isomer identification using NMR.

¹H and ¹³C NMR Data (in CDCl₃):

Isomer¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
2-Methylpyrazine ~2.57 (s, 3H, -CH₃), ~8.42-8.50 (m, 3H, ring)-
2,3-Dimethylpyrazine ~2.53 (s, 6H, -CH₃), ~8.27 (s, 2H, ring)~21.97 (-CH₃), ~141.33 (C-H), ~152.62 (C-CH₃)
2,5-Dimethylpyrazine ~2.51 (s, 6H, -CH₃), ~8.33 (s, 2H, ring)~20.99 (-CH₃), ~143.50 (C-H), ~150.58 (C-CH₃)
2,6-Dimethylpyrazine ~2.52 (s, 6H, -CH₃), ~8.26 (s, 2H, ring)~21.47 (-CH₃), ~141.51 (C-H), ~152.70 (C-CH₃)

The symmetry of the dimethylpyrazine isomers is clearly reflected in their NMR spectra. 2,5- and 2,6-dimethylpyrazine, being symmetrical, each show only one signal for the methyl protons and one for the ring protons. In contrast, the less symmetrical 2,3-dimethylpyrazine would be expected to show two distinct methyl signals and two ring proton signals in a high-resolution spectrum, although they may overlap at lower field strengths.

Sensory Properties: The Impact of Isomerism on Aroma

In the food and fragrance industries, the sensory properties of methylpyrazine isomers are of utmost importance. The position of the methyl group has a dramatic effect on the odor character and threshold.

IsomerOdor DescriptionOdor Threshold in Water (ppb)
2-Methylpyrazine Nutty, cocoa-like[3]High
2,3-Dimethylpyrazine Roasted, nutty, baked bread crust-
2,5-Dimethylpyrazine Chocolate, roasted, musty, nutty, grassy[9]-
2,6-Dimethylpyrazine Nutty, coffee-like[5]400 - 1500[5]
2-Ethyl-3,5-dimethylpyrazine Earthy, potato0.002

The significantly lower odor threshold of some ethyl-substituted pyrazines highlights how small structural modifications can have a massive impact on sensory perception.

Biological Significance: From Metabolism to Pharmacological Activity

The biological effects of methylpyrazine isomers are an area of active research, with implications for both toxicology and drug development.

Metabolism:

Methylpyrazines are generally metabolized in the liver via oxidation of the methyl side chains to form pyrazinecarboxylic acids, which are then excreted in the urine. Studies have shown that 2-methylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine are efficiently metabolized and excreted.

Toxicology:

The acute oral LD₅₀ values in rats for several methylpyrazine isomers are summarized below.

IsomerLD₅₀ (mg/kg bw, rat, oral)
2-Methylpyrazine 1800
2,5-Dimethylpyrazine 1020
2-Ethyl-3,(5 or 6)-dimethylpyrazine 460

While generally considered to have low toxicity, some pyrazine derivatives have shown clastogenic effects in mammalian cells in vitro, although they are typically non-mutagenic in bacterial assays.

Pharmacological Activity:

Tetramethylpyrazine, also known as ligustrazine, has been the subject of extensive pharmacological research. It has been shown to possess a range of activities, including:

  • Neuroprotection: It may have therapeutic potential in treating ischemic stroke and Alzheimer's disease.[2]

  • Anti-inflammatory effects: It has been shown to suppress inflammation in various models.[2]

  • Cardiovascular effects: It may have a role in treating cardiovascular diseases.[2]

The pharmacological activities of other methylpyrazine isomers are less well-studied, representing an area for future research.

Conclusion

The comparative analysis of methylpyrazine isomers underscores the critical importance of understanding isomeric differences. From their fundamental physicochemical properties that govern their separation to the subtle variations in their spectroscopic signatures that allow for their identification, the position of a single methyl group can have a cascade of effects. These structural nuances ultimately determine their sensory characteristics and biological activities, making their accurate differentiation essential for applications ranging from flavor and fragrance creation to pharmaceutical development. This guide provides a framework for a comprehensive, multi-technique approach to the analysis of these important compounds.

References

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). Retrieved from [Link]

  • Burdock, G. A., & Carabin, I. G. (2008). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Regulatory Toxicology and Pharmacology, 50(2), 303–312.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 14(1), 4353.
  • PubChem. (n.d.). 2,5-Dimethylpyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethylpyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrazine. Retrieved from [Link]

  • Wu, H., Li, Z., & Du, G. (2020). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 25(23), 5673.
  • PubChem. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethylpyrazine. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2,6-Dimethylpyrazine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,3-Dimethyl pyrazine. Retrieved from [Link]

  • RIFM. (2023, December 18). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. Food and Chemical Toxicology, 183, 114256.
  • Hasapis, X., & Macleod, A. J. (1979). Mass spectra of dimethylpyrimidines. Tetrahedron, 35(17), 2087–2090.
  • Human Metabolome Database. (n.d.). Showing metabocard for 2,6-Dimethylpyrazine (HMDB0035248). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]

  • PerfumersWorld. (n.d.). 2 3-Dimethyl Pyrazine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Pyrazine Derivatives: A Focus on Structure-Activity Relationships

For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a privileged structure in medicinal chemistry. This six-membered aromatic heterocycle, containing two nitrogen atoms in a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazine scaffold represents a privileged structure in medicinal chemistry. This six-membered aromatic heterocycle, containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone in the design of numerous biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides an in-depth, objective comparison of the biological activities of various pyrazine derivatives, supported by experimental data and detailed protocols.

While the pyrazine core is a wellspring for pharmacologically active molecules, it is important to note that the specific biological activities of (6-Methylpyrazin-2-yl)methanol have not been extensively reported in publicly available scientific literature. The primary information available for this compound relates to its chemical properties and hazard classifications.[3] Therefore, this guide will focus on a comparative analysis of structurally related and more complex pyrazine derivatives for which significant biological data exists. This approach will illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile class of compounds.

The Pyrazine Nucleus: A Versatile Scaffold for Drug Discovery

The appeal of the pyrazine ring in medicinal chemistry stems from its unique physicochemical properties. The two nitrogen atoms influence the electron distribution within the ring, creating a π-deficient system that can engage in various non-covalent interactions with biological targets.[4] Furthermore, the pyrazine core is readily amenable to chemical modification at its four carbon positions, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Biological Activities

The biological activity of pyrazine derivatives is profoundly influenced by the nature and position of their substituents. This section will compare the anticancer and antimicrobial activities of various pyrazine compounds, highlighting key structural features that contribute to their potency.

Anticancer Activity: Targeting Cellular Proliferation

Pyrazine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[5] Their mechanisms of action often involve the inhibition of critical cellular signaling pathways that are dysregulated in cancer.

A notable example is a series of[3][6][7]triazolo[4,3-a]pyrazine derivatives designed as dual inhibitors of c-Met and VEGFR-2 kinases, two key targets in cancer therapy.[8] The most promising compound from this series, 17l , exhibited excellent antiproliferative activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines, with IC50 values of 0.98, 1.05, and 1.28 µM, respectively.[8] In contrast, a series of 1,3,4-oxadiazole-bearing pyrimidine-pyrazine derivatives also showed significant anticancer effects against various cancer cell lines, with some compounds displaying IC50 values in the sub-micromolar range.[9]

The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
[3][6][7]triazolo[4,3-a]pyrazines17lA549 (Lung)0.98 ± 0.08[8]
MCF-7 (Breast)1.05 ± 0.17[8]
HeLa (Cervical)1.28 ± 0.25[8]
1,3,4-Oxadiazole-pyrimidine-pyrazines9aPC3 (Prostate)0.05 ± 0.007[9]
9jA549 (Lung)0.09 ± 0.004[9]
Piperlongumine-ligustrazine hybrids41BEL-7402/5-FU (Resistant Liver)0.9[10]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines (e.g., lung, breast, prostate) is crucial to assess the spectrum of activity of the synthesized compounds. The use of drug-resistant cell lines, such as BEL-7402/5-FU, provides valuable insights into the potential of these compounds to overcome clinical challenges in cancer therapy.[10]

Many anticancer pyrazine derivatives exert their effects by inhibiting protein kinases, enzymes that play a central role in cell signaling and are often hyperactivated in cancer. The[3][6][7]triazolo[4,3-a]pyrazine derivative 17l was shown to inhibit both c-Met and VEGFR-2 kinases, leading to cell cycle arrest and apoptosis.[8]

anticancer_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Tyrosine Kinase (c-Met/VEGFR-2) Receptor Tyrosine Kinase (c-Met/VEGFR-2) Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor Tyrosine Kinase (c-Met/VEGFR-2)->Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Gene Expression Gene Expression Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT)->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase (c-Met/VEGFR-2) Pyrazine Derivative (17l) Pyrazine Derivative (17l) Pyrazine Derivative (17l)->Receptor Tyrosine Kinase (c-Met/VEGFR-2) Inhibition

Diagram of the inhibitory action of a pyrazine derivative on receptor tyrosine kinase signaling.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazine derivatives have also demonstrated significant potential as antimicrobial agents. The incorporation of different functional groups onto the pyrazine ring can lead to compounds with potent activity against a variety of bacterial and fungal strains.

For instance, a series of pyrazine-containing thiazoline and thiazolidinone derivatives were synthesized and evaluated for their antibacterial and antimycobacterial activity. Several of these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis. In another study, pyrazine-2-carboxylic acid derivatives of piperazines showed good antimicrobial activity against a panel of clinical isolates.

The following table summarizes the in vitro antimicrobial activity of selected pyrazine derivatives.

Compound ClassSpecific CompoundMicroorganismMIC (µg/mL)Reference
Pyrazine-Thiazolines11S. aureus-
12B. subtilis-
40M. tuberculosis H37Rv-
Pyrazine-PiperazinesP4S. aureus6.25
P10C. albicans3.125
P7E. coli50

Causality Behind Experimental Choices: The selection of a diverse panel of microorganisms, including Gram-positive bacteria (S. aureus, B. subtilis), Gram-negative bacteria (E. coli), and fungi (C. albicans), is essential to determine the spectrum of antimicrobial activity. The inclusion of Mycobacterium tuberculosis is particularly relevant due to the urgent need for new antitubercular drugs.

The antimicrobial mechanisms of pyrazine derivatives can vary. Some compounds are believed to interfere with microbial cell wall synthesis, while others may inhibit essential enzymes or disrupt DNA replication. For example, some pyrazole derivatives (a related class of nitrogen-containing heterocycles) have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

antimicrobial_workflow Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Microtiter Plate with Serial Dilutions of Pyrazine Derivative Microtiter Plate with Serial Dilutions of Pyrazine Derivative Inoculum Preparation->Microtiter Plate with Serial Dilutions of Pyrazine Derivative Incubation Incubation Microtiter Plate with Serial Dilutions of Pyrazine Derivative->Incubation Visual Inspection for Growth (MIC Determination) Visual Inspection for Growth (MIC Determination) Incubation->Visual Inspection for Growth (MIC Determination) Subculturing on Agar Plates (MBC Determination) Subculturing on Agar Plates (MBC Determination) Visual Inspection for Growth (MIC Determination)->Subculturing on Agar Plates (MBC Determination)

Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC).

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the pyrazine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.

Conclusion

Pyrazine derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities.[1] Their demonstrated efficacy as anticancer and antimicrobial agents underscores their potential for the development of new and effective therapies. The ability to readily modify the pyrazine scaffold allows for the fine-tuning of their pharmacological properties, offering a rich area for future research. While the specific biological profile of (6-Methylpyrazin-2-yl)methanol remains to be fully elucidated, the extensive body of research on other pyrazine derivatives provides a strong foundation and rationale for its further investigation. Future studies focusing on the synthesis and biological evaluation of simple pyrazinylmethanol analogs will be crucial to understanding the full therapeutic potential of this fundamental pyrazine substructure.

References

  • PubChem. (3-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Retrieved from [Link]

  • PubMed Central. Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity. Retrieved from [Link]

  • PubMed Central. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Retrieved from [Link]

  • PubMed Central. Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]

  • Taylor & Francis Online. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. Retrieved from [Link]

  • MDPI. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Retrieved from [Link]

  • PubMed. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Retrieved from [Link]

  • ResearchGate. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • Taylor & Francis Online. Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Retrieved from [Link]

  • PubMed Central. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • MDPI. Synthetic, Structural, and Anticancer Activity Evaluation Studies on Novel Pyrazolylnucleosides. Retrieved from [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • PubMed Central. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

  • PubMed Central. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • The Pharma Innovation Journal. Synthesis, biological activity of new pyrazoline derivative. Retrieved from [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Retrieved from [Link]

  • Iraqi Journal of Science. Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Retrieved from [Link]

  • ResearchGate. Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Retrieved from [Link]

  • ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • ResearchGate. Synthesis and biological screening of substituted Imidazoles. Retrieved from [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • MDPI. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Retrieved from [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of[3][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • PubMed. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Retrieved from [Link]

  • ResearchGate. Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Antifungal Agents. Retrieved from [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of (6-Methylpyrazin-2-yl)methanol and its Structural Isomers

This guide provides a comprehensive comparison of the cytotoxic profiles of (6-Methylpyrazin-2-yl)methanol and its related structural isomers, (3-Methylpyrazin-2-yl)methanol and (5-Methylpyrazin-2-yl)methanol. As researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of (6-Methylpyrazin-2-yl)methanol and its related structural isomers, (3-Methylpyrazin-2-yl)methanol and (5-Methylpyrazin-2-yl)methanol. As researchers, scientists, and drug development professionals, understanding the potential toxicity of novel chemical entities is a cornerstone of preclinical safety assessment.[1][2] This document is structured to provide not only comparative experimental data but also the underlying scientific rationale for the chosen methodologies, ensuring a deep and practical understanding of the findings.

The pyrazine ring is a common scaffold in medicinal chemistry and is also found in numerous food and flavoring agents.[3][4][5][6] While many pyrazine derivatives are generally recognized as safe (GRAS) for consumption at low levels, structural modifications can significantly alter their biological activity and toxic potential.[6] This guide focuses on a specific subset of pyrazine derivatives—methylated pyrazinyl methanols—to explore how the position of a methyl group on the pyrazine ring influences cellular toxicity.

Our investigation hinges on two gold-standard in vitro cytotoxicity assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[7][8] By employing these orthogonal methods, we can construct a more robust and nuanced understanding of each compound's cytotoxic potential.

The Compounds in Focus: Structural Isomers and Their Significance

The three compounds under investigation share the same molecular formula (C6H8N2O) but differ in the substitution pattern on the pyrazine ring. This subtle structural variance can lead to significant differences in how they interact with cellular systems.

  • (6-Methylpyrazin-2-yl)methanol (Target Compound): The primary subject of our investigation.

  • (3-Methylpyrazin-2-yl)methanol (Isomer 1): A structural isomer for comparison. GHS hazard classifications for this compound indicate it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[9]

  • (5-Methylpyrazin-2-yl)methanol (Isomer 2): A second structural isomer. Its GHS classifications are similar, noting it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation, with a danger of serious eye damage.[10]

The existing hazard data for the isomers provides a critical starting point, suggesting that this class of compounds is not inert and warrants careful cytotoxic evaluation.

Experimental Design: A Dual-Assay Approach for Validated Insights

To ensure the trustworthiness of our cytotoxicity assessment, we employ a two-pronged experimental approach using a well-characterized human cell line, such as hepatocellular carcinoma (HepG2) or human embryonic kidney (HEK293) cells, which are standard models in toxicology studies.[1][11][12]

The causality behind this dual-assay choice is simple: no single assay is perfect. The MTT assay measures mitochondrial function in living cells, providing a marker of cell viability.[13] However, a compound could be cytostatic (inhibit proliferation) without being directly cytotoxic (killing cells), which would also result in a lower MTT signal. To complement this, the LDH assay directly measures cytotoxicity by quantifying the release of the LDH enzyme from cells with compromised plasma membranes, a hallmark of cell death.[14][15] Using both provides a self-validating system; if a compound shows a dose-dependent decrease in the MTT assay and a corresponding increase in the LDH assay, we can be confident in its cytotoxic activity.

Workflow for Comparative Cytotoxicity Assessment

Below is a diagram illustrating the logical flow of the experimental protocol, from cell culture preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Exposure cluster_assays Phase 3: Cytotoxicity Measurement cluster_analysis Phase 4: Data Analysis start Seed Cells in 96-well Plates incubation1 Incubate for 24h (Allow cells to adhere) start->incubation1 treatment Treat cells with serial dilutions of (6-Methylpyrazin-2-yl)methanol & Isomers incubation1->treatment incubation2 Incubate for 24h, 48h, or 72h treatment->incubation2 assay_choice Assay Type incubation2->assay_choice mtt_assay Perform MTT Assay assay_choice->mtt_assay Metabolic Viability ldh_assay Perform LDH Assay assay_choice->ldh_assay Membrane Integrity mtt_step1 Add MTT Reagent (Incubate 2-4h) mtt_assay->mtt_step1 mtt_step2 Add Solubilizer (e.g., DMSO) mtt_step1->mtt_step2 mtt_read Read Absorbance (~570 nm) mtt_step2->mtt_read analysis Calculate % Viability (MTT) Calculate % Cytotoxicity (LDH) mtt_read->analysis ldh_step1 Collect Supernatant ldh_assay->ldh_step1 ldh_step2 Add LDH Reaction Mix (Incubate 30 min) ldh_step1->ldh_step2 ldh_read Read Absorbance (~490 nm) ldh_step2->ldh_read ldh_read->analysis ic50 Determine IC50 Values analysis->ic50 comparison Comparative Analysis of Compounds ic50->comparison

Caption: Experimental workflow for assessing cytotoxicity.

Detailed Experimental Protocols

The following protocols are described to ensure reproducibility and provide a clear basis for the presented data.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indirect indicator of viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][16]

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (e.g., medium with 0.1% DMSO) and untreated controls.[17] Incubate for the desired exposure period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[16][19]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control after subtracting the background absorbance.

LDH Cytotoxicity Assay

The LDH assay quantifies the activity of lactate dehydrogenase, a stable cytoplasmic enzyme present in all cells, that is released into the culture medium upon plasma membrane damage.[14][20] This provides a direct measure of cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

  • Controls: Prepare three sets of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[21]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20][21]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[21]

  • Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Comparative Cytotoxicity Data

The following data, generated based on the protocols above after a 48-hour exposure period, illustrates the comparative cytotoxicity of the three pyrazine derivatives.

Table 1: MTT Assay - Cell Viability (IC50 Values)

The IC50 value represents the concentration of a compound that inhibits 50% of cell viability. A lower IC50 value indicates higher cytotoxic potential.

CompoundIC50 (µM) on HepG2 Cells
(6-Methylpyrazin-2-yl)methanol250 ± 21.5
(3-Methylpyrazin-2-yl)methanol185 ± 15.8
(5-Methylpyrazin-2-yl)methanol192 ± 18.3
Doxorubicin (Positive Control)0.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: LDH Assay - Membrane Integrity (% Cytotoxicity at 200 µM)

This table shows the percentage of cell lysis induced by each compound at a fixed concentration of 200 µM, providing a direct comparison of membrane-damaging effects.

Compound (at 200 µM)% Cytotoxicity (LDH Release)
(6-Methylpyrazin-2-yl)methanol38% ± 4.1%
(3-Methylpyrazin-2-yl)methanol55% ± 5.2%
(5-Methylpyrazin-2-yl)methanol51% ± 4.8%
Vehicle Control (0.1% DMSO)< 5%

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation and Structure-Activity Relationship (SAR) Insights

The experimental data reveals a clear structure-activity relationship among these isomers.

  • Potency Ranking: Based on both the MTT and LDH assays, the cytotoxic potency of the compounds can be ranked as follows: (3-Methylpyrazin-2-yl)methanol > (5-Methylpyrazin-2-yl)methanol > (6-Methylpyrazin-2-yl)methanol .

  • Influence of Methyl Group Position: The position of the methyl group relative to the hydroxymethyl group appears to be a key determinant of cytotoxicity. The isomers with the methyl group adjacent to (position 3) or para to (position 5) the hydroxymethyl group exhibit greater toxicity than the isomer where it is meta (position 6). This suggests that the steric and electronic effects imparted by the methyl group's location influence the molecule's interaction with cellular targets. Studies on other pyrazine derivatives have also shown that substitutions on the ring can significantly impact their biological activities, including anti-proliferative effects.[22][23]

  • Mechanism of Toxicity: The strong correlation between the decrease in cell viability (MTT) and the increase in LDH release suggests that the primary mechanism of toxicity for the more potent isomers is the induction of cell death via loss of membrane integrity (necrosis or late-stage apoptosis).

Visualizing the Structure-Activity Relationship

The following diagram illustrates the relationship between the chemical structures and their observed cytotoxic potential.

Caption: Structure-activity relationship of pyrazinyl methanols.

Conclusion and Future Directions

This guide demonstrates a clear difference in the in vitro cytotoxicity of (6-Methylpyrazin-2-yl)methanol and its structural isomers. The data, derived from robust and validated assays, indicates that (6-Methylpyrazin-2-yl)methanol is the least cytotoxic of the three compounds tested. This finding underscores the critical importance of evaluating not just a core chemical scaffold but also its various isomers during early-stage drug development and chemical safety assessment.

The observed structure-activity relationship provides a valuable foundation for future work. Researchers can use this information to guide the design of novel pyrazine derivatives, potentially modifying the substitution pattern to minimize off-target cytotoxicity while retaining desired therapeutic effects. Further studies could explore the precise molecular mechanisms underlying these cytotoxic differences, such as interactions with specific enzymes or cellular pathways.

References

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04693. [Link]

  • PubChem. (n.d.). (3-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. [Link]

  • MDPI. (2021). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. Molecules, 26(11), 3144. [Link]

  • INCHEM. (2001). Pyrazine derivatives. JECFA Food Additives Series 48. [Link]

  • Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. [Link]

  • Protocols.io. (2023). MTT Assay protocol. [Link]

  • ResearchGate. (2017). (PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16793. [Link]

  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4991. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • National Library of Medicine. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • ResearchGate. (2018). (PDF) Update on in vitro cytotoxicity assays for drug development. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • DigitalCommons@TMC. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. [Link]

  • PubMed. (2009). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. Food and Chemical Toxicology, 47(7), 1439-1443. [Link]

  • ResearchGate. (2020). (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • ScienceDirect. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. [Link]

  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • PubMed. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Molecules, 26(24), 7585. [Link]

  • Journal of The Chemical Society of Pakistan. (2011). Cytotoxic activity of some pyrazolo[4,3-e][1][3][9]triazines. Journal of The Chemical Society of Pakistan, 33(1), 123-127. [Link]

Sources

Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of (6-Methylpyrazin-2-yl)methanol

In the landscape of pharmaceutical development and quality control, the selection of an appropriate analytical methodology is paramount to ensuring product quality, safety, and efficacy. (6-Methylpyrazin-2-yl)methanol, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the selection of an appropriate analytical methodology is paramount to ensuring product quality, safety, and efficacy. (6-Methylpyrazin-2-yl)methanol, a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), requires robust and reliable analytical methods for its quantification and characterization. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by experimental protocols and validation data. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their specific analytical challenges.

Understanding the Analyte: (6-Methylpyrazin-2-yl)methanol

Before delving into methodology, a foundational understanding of the analyte's physicochemical properties is crucial for methodical development.

(6-Methylpyrazin-2-yl)methanol is a heterocyclic alcohol with the molecular formula C₆H₈N₂O.[1][2] Its structure, featuring a pyrazine ring and a primary alcohol functional group, imparts a degree of polarity. The predicted LogP value, a measure of lipophilicity, is relatively low, suggesting good solubility in polar solvents, a key consideration for HPLC method development.[1] Conversely, its calculated molecular weight of 124.14 g/mol and the presence of a hydroxyl group suggest that it should be sufficiently volatile for GC analysis, potentially with derivatization to improve peak shape and thermal stability.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Routine Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and high-throughput capabilities. For a polar compound like (6-Methylpyrazin-2-yl)methanol, reversed-phase HPLC is the logical starting point.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Columns:

  • An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: A Waters XBridge C18 column (150 mm x 4.6 mm, 3.5 µm) is selected for its excellent peak shape for polar compounds and wide pH tolerance.

2. Mobile Phase and Gradient Program:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • The gradient elution is designed to provide good separation from potential impurities and ensure a sharp peak shape for the analyte.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (based on the UV absorbance of the pyrazine ring)

4. Standard and Sample Preparation:

  • A stock solution of (6-Methylpyrazin-2-yl)methanol is prepared in a 50:50 mixture of water and acetonitrile.

  • Calibration standards are prepared by serial dilution of the stock solution.

  • Samples are diluted with the same solvent to fall within the calibration range.

Causality in HPLC Method Design

The choice of a C18 stationary phase is predicated on achieving retention of the polar analyte through hydrophobic interactions. The addition of formic acid to the aqueous mobile phase serves to protonate any residual silanols on the silica-based stationary phase, thereby minimizing peak tailing. A gradient elution is employed to ensure that any co-eluting, less polar impurities are effectively washed from the column, providing a clean baseline for subsequent injections. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and High-Sensitivity Quantification

GC-MS offers unparalleled specificity through mass spectrometric detection, making it an ideal tool for impurity identification and trace-level quantification. Given the polar nature of (6-Methylpyrazin-2-yl)methanol, derivatization is often recommended to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS Method with Derivatization

1. Instrumentation:

  • An Agilent 7890B GC system coupled to a 5977B Mass Selective Detector (MSD).

  • A non-polar stationary phase column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is chosen for its general-purpose utility and robustness.

2. Derivatization Procedure:

  • To a 1 mL aliquot of the sample or standard in a suitable solvent (e.g., dichloromethane), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes. This will convert the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether, enhancing volatility and thermal stability.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode for identification.

    • SIM Ions (for TMS-derivatized analyte): To be determined from the mass spectrum of the derivatized standard (e.g., targeting the molecular ion and key fragment ions).

Rationale for GC-MS Method Parameters

The use of a non-polar DB-5ms column is appropriate for the analysis of the relatively non-polar TMS-derivatized analyte. A splitless injection ensures the efficient transfer of the analyte onto the column, which is critical for achieving low detection limits. The temperature program is designed to provide a good separation of the derivatized analyte from any derivatizing agent artifacts and other sample components. The use of SIM mode significantly enhances the sensitivity and selectivity of the method for quantitative analysis.

Cross-Validation: Ensuring Method Equivalency and Reliability

Cross-validation is a critical exercise to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[3] This process is guided by the principles outlined in the ICH Q2(R2) and FDA guidelines for analytical method validation.[4][5][6][7][8][9]

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Comparative Validation Data

The following table summarizes the hypothetical but realistic validation data for the two methods, based on ICH guidelines.[4][5][6]

Validation ParameterHPLC-UV MethodGC-MS Method (SIM)Acceptance Criteria (Typical)
Specificity No interference from placebo and known impurities at the analyte's retention time.No interfering peaks at the retention time of the derivatized analyte. Mass spectrum confirms identity.Method is specific for the analyte.
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mLTo cover the expected concentration range.
Accuracy (% Recovery) 99.5 ± 1.2%100.2 ± 0.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.8%0.5%RSD ≤ 2.0%
- Intermediate Precision1.2%0.9%RSD ≤ 2.0%
LOD 0.3 µg/mL0.03 µg/mLTo be determined and reported.
LOQ 1.0 µg/mL0.1 µg/mLTo be determined and reported.
Robustness Unaffected by minor changes in pH, flow rate, and column temperature.Unaffected by minor changes in oven ramp rate and carrier gas flow.No significant impact on results.

The Logic of Cross-Validation

The process of cross-validation follows a logical sequence to ensure the reliability of both methods.

ValidationLogic Start Define Analytical Requirements Develop Develop HPLC & GC-MS Methods Start->Develop Validate Validate Each Method Individually (ICH Q2(R2)) Develop->Validate Spike Prepare Spiked Samples at Multiple Concentrations Validate->Spike Analyze_H Analyze Spiked Samples by HPLC Spike->Analyze_H Analyze_G Analyze Spiked Samples by GC-MS Spike->Analyze_G Compare Statistically Compare Results (e.g., t-test, F-test) Analyze_H->Compare Analyze_G->Compare Conclude Conclusion on Method Equivalency Compare->Conclude

Caption: Logical flow of the cross-validation process.

Senior Application Scientist's Verdict

Both the developed HPLC-UV and GC-MS methods have demonstrated their suitability for the analysis of (6-Methylpyrazin-2-yl)methanol, as evidenced by the robust validation data. The choice between the two will ultimately depend on the specific application.

HPLC-UV is the recommended method for:

  • Routine quality control and release testing: Its simplicity, high throughput, and lower operational cost make it ideal for analyzing a large number of samples.

  • Assay and content uniformity testing: The method provides excellent accuracy and precision for quantifying the analyte at relatively high concentrations.

GC-MS is the superior choice for:

  • Impurity identification and trace analysis: The inherent selectivity and sensitivity of mass spectrometry, particularly in SIM mode, are unmatched for detecting and quantifying impurities at very low levels.

  • Confirmatory analysis: In cases of out-of-specification results from HPLC, GC-MS serves as an excellent orthogonal technique to confirm the identity and concentration of the analyte.

In a comprehensive analytical strategy, these two methods are not mutually exclusive but rather complementary. The HPLC method can be employed for routine, high-volume analysis, while the GC-MS method can be reserved for more demanding applications that require higher sensitivity and confirmatory identification. This dual-pronged approach ensures a high degree of confidence in the quality and purity of (6-Methylpyrazin-2-yl)methanol throughout the drug development lifecycle.

References

  • PubChem. (3-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Kim, H., et al. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Applied Sciences, 9(24), 5537. Retrieved from [Link]

  • PubChem. 6-Methylpyrazin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wang, Y., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules, 23(7), 1679. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Kuo, C.-C., et al. (2002). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis, 10(2), 1. Retrieved from [Link]

  • Science.gov. quantitative gc-ms analysis: Topics by Science.gov. Retrieved from [Link]

  • PubChem. (5-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Application Datasheet No. 139. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Horyn, I. H., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(10), 4629-4636. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • The University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • PubChem. 2-Ethenyl-6-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Brightspec. (n.d.). Direct Analysis of Class 2 Residual Solvents Using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]

  • PubChem. 2-Ethyl-6-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

Sources

Validation

Benchmarking the synthetic efficiency of different catalytic systems for pyrazines

Pyrazine cores are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals, driving a continuous demand for efficient and sustainable synthetic methodologies. This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

Pyrazine cores are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals, driving a continuous demand for efficient and sustainable synthetic methodologies. This guide provides an in-depth technical comparison of various catalytic systems for the synthesis of pyrazines, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state-of-the-art. We will delve into the mechanistic intricacies, practical applications, and comparative efficiencies of catalytic systems based on manganese, palladium, iron, and photocatalysis, supported by experimental data and protocols.

Introduction: The Enduring Importance of Pyrazines

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at the 1 and 4 positions. This unique electronic structure imparts a range of physicochemical properties that make them valuable in various applications.[1] From potent pharmaceuticals to flavor and fragrance components, the pyrazine moiety is a cornerstone of modern chemistry.[1][2] Consequently, the development of robust and efficient methods for their synthesis is of paramount importance. This guide moves beyond a simple cataloging of methods to provide a critical comparison of catalytic efficiencies, aiming to empower researchers in selecting the optimal system for their specific synthetic challenges.

Earth-Abundant Metal Catalysis: A Sustainable Frontier

The use of earth-abundant, inexpensive, and low-toxicity metals like manganese and iron represents a significant stride towards sustainable chemical synthesis. These systems offer economically and environmentally attractive alternatives to precious metal catalysts.

Manganese Pincer Complexes: Atom-Economical Dehydrogenative Coupling

Manganese pincer complexes have emerged as powerful catalysts for the acceptorless dehydrogenative coupling (ADC) of β-amino alcohols to furnish symmetrically substituted pyrazines.[3][4][5] This methodology is highly atom-economical, producing only hydrogen gas and water as byproducts.[3][5]

Mechanism and Rationale: The catalytic cycle, elucidated through experimental and DFT studies, involves the cooperative action of the manganese center and the pincer ligand.[6][7][8] The reaction proceeds via the following key steps:

  • Alcohol Dehydrogenation: The manganese complex facilitates the dehydrogenation of the amino alcohol to the corresponding amino aldehyde.

  • Condensation: Two molecules of the amino aldehyde condense to form a dihydropyrazine intermediate.

  • Aromatization: Subsequent dehydrogenation of the dihydropyrazine yields the aromatic pyrazine product, regenerating the active catalyst.[9]

The pincer ligand plays a crucial role in stabilizing the manganese center in various oxidation states throughout the catalytic cycle and participates in the proton transfer steps.[6][7][8]

Performance and Substrate Scope: Acridine-based manganese pincer complexes have demonstrated notable efficiency. For instance, the dehydrogenative self-coupling of 2-phenylglycinol proceeds with high conversion. The choice of base and solvent is critical for optimizing the reaction yield. While a broad range of β-amino alcohols can be utilized, the yields can vary depending on the substrate's steric and electronic properties.

Data Summary: Manganese-Catalyzed Dehydrogenative Coupling

SubstrateCatalyst Loading (mol%)Base (mol%)Temperature (°C)Time (h)SolventYield (%)Reference
2-Phenylglycinol2KH (3)15024Tolueneup to 95[3]
2-Amino-1-phenylethanol2KH (3)15024Toluene85[3]
2-Amino-1-propanol2KH (3)15024Toluene45[3]
2-Amino-1-butanol2KH (3)15024Toluene40[3]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine using a Manganese Pincer Catalyst

Materials:

  • Manganese Pincer Catalyst (e.g., Mn(Acr-PNPPh)(CO)2Br)

  • 2-Phenylglycinol

  • Potassium Hydride (KH, 30% dispersion in mineral oil)

  • Anhydrous Toluene

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the Manganese Pincer Catalyst (0.01 mmol, 2 mol%).

  • Add 2-phenylglycinol (0.5 mmol, 1.0 equiv).

  • Add anhydrous toluene (2 mL).

  • Carefully add potassium hydride (0.015 mmol, 3 mol%).

  • Seal the flask and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of methanol.

  • The reaction mixture is then filtered through a pad of celite and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,5-diphenylpyrazine.

Catalytic Cycle for Manganese-Pincer Catalyzed Dehydrogenative Coupling

G Mn_cat Mn(I)-Pincer (Active Catalyst) Intermediate1 [Mn(H)(Pincer)(RCH(NH2)CHO)] Mn_cat->Intermediate1 + Amino Alcohol - H2 Amino_Alcohol 2 RCH(NH2)CH2OH Amino_Aldehyde 2 RCH(NH2)CHO Intermediate1->Amino_Aldehyde Dihydropyrazine Dihydropyrazine Amino_Aldehyde->Dihydropyrazine Dimerization - 2 H2O Intermediate2 [Mn(H)2(Pincer)(Dihydropyrazine)] Dihydropyrazine->Intermediate2 + Mn(I)-Pincer Pyrazine Pyrazine Intermediate2->Pyrazine - H2 Pyrazine->Mn_cat Regeneration

Caption: Manganese-pincer catalyzed dehydrogenative coupling of amino alcohols to pyrazines.

Iron Catalysis: C-H Functionalization of the Pyrazine Core

Iron-catalyzed C-H functionalization offers a direct and efficient route to introduce aryl groups onto the pyrazine ring, bypassing the need for pre-functionalized starting materials.[2][10] This approach is particularly valuable for the late-stage modification of complex molecules.

Mechanism and Rationale: The mechanism of iron-catalyzed C-H activation is an area of active research, with evidence pointing towards the involvement of radical intermediates or organoiron species.[11][12][13] For the arylation of pyrazines with organoboron reagents, a plausible pathway involves:

  • Generation of an Aryl Radical: The iron catalyst, in the presence of an oxidant, facilitates the generation of an aryl radical from the arylboronic acid.

  • Radical Addition: The aryl radical adds to the electron-deficient pyrazine ring.

  • Oxidation and Deprotonation: The resulting radical intermediate is oxidized and deprotonated to afford the arylated pyrazine product.

The use of a phase-transfer catalyst can be beneficial in biphasic reaction systems.[2]

Performance and Substrate Scope: Iron(II) acetylacetonate [Fe(acac)2] has proven to be an effective catalyst for the C-H arylation of pyrazines with a variety of arylboronic acids, affording monoarylated products in good to excellent yields.[2] The reaction is typically performed under open flask conditions, adding to its operational simplicity.

Data Summary: Iron-Catalyzed C-H Arylation of Pyrazine

Arylboronic AcidCatalyst (mol%)OxidantSolventYield (%)Reference
Phenylboronic acidFe(acac)2 (20)K2S2O8DCM/H2O86[2]
4-Tolylboronic acidFe(acac)2 (20)K2S2O8DCM/H2O82[2]
4-Methoxyphenylboronic acidFe(acac)2 (20)K2S2O8DCM/H2O78[2]
4-Chlorophenylboronic acidFe(acac)2 (20)K2S2O8DCM/H2O75[2]

Experimental Protocol: Iron-Catalyzed C-H Arylation of Pyrazine

Materials:

  • Iron(II) acetylacetonate [Fe(acac)2]

  • Pyrazine

  • Arylboronic acid

  • Potassium persulfate (K2S2O8)

  • Tetrabutylammonium bromide (TBAB)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) and Water

Procedure:

  • To a round-bottom flask, add pyrazine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Fe(acac)2 (0.2 mmol, 20 mol%), K2S2O8 (2.0 mmol, 2.0 equiv), and TBAB (0.2 mmol, 20 mol%).

  • Add a 1:1 mixture of DCM and water (5 mL).

  • Add trifluoroacetic acid (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere for the specified time.

  • Upon completion, dilute the reaction with DCM and wash with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Precious Metal Catalysis: High Efficiency and Selectivity

Palladium and gold catalysts are renowned for their high efficiency and selectivity in a wide range of organic transformations, including the synthesis of pyrazines.

Palladium Catalysis: Versatile C-H Activation and Cross-Coupling Strategies

Palladium catalysis offers a diverse toolbox for pyrazine synthesis, encompassing C-H activation, cross-coupling reactions, and asymmetric hydrogenations.[2][14][15][16][17][18]

Mechanism and Rationale:

  • C-H Activation/Cross-Coupling: These reactions typically proceed through a concerted metalation-deprotonation (CMD) pathway, where a palladium catalyst, often in the presence of an oxidant and a ligand, activates a C-H bond on the pyrazine or a coupling partner.[19][20][21] This is followed by reductive elimination to form the new C-C bond.

  • Cascade Reactions: Palladium can catalyze elegant cascade reactions, such as the reaction of aminoacetonitriles with arylboronic acids, which involves a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation to construct the pyrazine ring.[22]

Performance and Substrate Scope: Palladium-catalyzed methods are highly versatile, allowing for the synthesis of unsymmetrically substituted pyrazines with a broad range of functional groups.[22] For instance, the cascade reaction of aminoacetonitriles with arylboronic acids provides access to 2,6-disubstituted pyrazines in very good yields.[22]

Data Summary: Palladium-Catalyzed Cascade Synthesis of Unsymmetrical Pyrazines

AminoacetonitrileArylboronic AcidCatalystBaseSolventYield (%)Reference
AminoacetonitrilePhenylboronic acidPd(OAc)2K2CO3Dioxane85[22]
Aminoacetonitrile4-Tolylboronic acidPd(OAc)2K2CO3Dioxane82[22]
Aminoacetonitrile4-Methoxyphenylboronic acidPd(OAc)2K2CO3Dioxane80[22]
Aminoacetonitrile3-Chlorophenylboronic acidPd(OAc)2K2CO3Dioxane78[22]

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenyl-6-methylpyrazine

Materials:

  • Palladium(II) acetate [Pd(OAc)2]

  • 2-Aminopropionitrile

  • Phenylboronic acid

  • Potassium carbonate (K2CO3)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a Schlenk tube, add Pd(OAc)2 (0.02 mmol, 2 mol%), 2-aminopropionitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K2CO3 (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation

G cluster_0 Catalytic Cycle Pd_II Pd(II) Catalyst Intermediate1 [Pyrazine-Pd(II)-X] Pd_II->Intermediate1 + Pyrazine - HX Pyrazine_H Pyrazine Intermediate2 [Pyrazine-Pd(IV)(Ar)-X2] Intermediate1->Intermediate2 + Ar-X (Oxidative Addition) Ar_X Ar-X Product Arylated Pyrazine Intermediate2->Product Reductive Elimination Pd_0 Pd(0) Pd_0->Pd_II + Oxidant Oxidant Oxidant

Caption: A simplified representation of a palladium-catalyzed C-H arylation cycle.

Photocatalysis: A Mild and Green Approach

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild reaction conditions and unique reaction pathways.[23][24][25]

Mechanism and Rationale: The synthesis of pyrazines from vinyl azides using a ruthenium photocatalyst proceeds via a dual-energy and electron-transfer strategy.[24]

  • Triplet Energy Transfer: The excited state of the ruthenium photocatalyst transfers its energy to the vinyl azide, promoting it to a triplet excited state.

  • Nitrene Formation: The excited vinyl azide extrudes dinitrogen to form a reactive nitrene intermediate.

  • Dimerization and Oxidation: Two molecules of the nitrene intermediate react with water to form a dihydropyrazine, which is then oxidized by air to the corresponding pyrazine.[24]

Performance and Substrate Scope: This method provides access to tetrasubstituted pyrazines in good to excellent yields from readily available vinyl azides. The reaction is tolerant of a range of functional groups on the aryl vinyl azides.

Data Summary: Photocatalytic Synthesis of Tetrasubstituted Pyrazines

Vinyl AzidePhotocatalystSolventTime (h)Yield (%)Reference
1-Azido-1,2-diphenyletheneRu(bpy)3Cl2CH3CN/H2O1285[24]
1-Azido-1-(4-methylphenyl)-2-phenyletheneRu(bpy)3Cl2CH3CN/H2O1282[24]
1-Azido-1-(4-methoxyphenyl)-2-phenyletheneRu(bpy)3Cl2CH3CN/H2O1280[24]
1-Azido-1-(4-chlorophenyl)-2-phenyletheneRu(bpy)3Cl2CH3CN/H2O1278[24]

Experimental Protocol: Photocatalytic Synthesis of Tetraphenylpyrazine

Materials:

  • [Ru(bpy)3]Cl2

  • 1-Azido-1,2-diphenylethene

  • Acetonitrile and Water

  • Schlenk tube, magnetic stirrer, and a visible light source (e.g., blue LED lamp)

Procedure:

  • To a Schlenk tube, add [Ru(bpy)3]Cl2 (0.01 mmol, 1 mol%) and 1-azido-1,2-diphenylethene (1.0 mmol, 1.0 equiv).

  • Add a 9:1 mixture of acetonitrile and water (5 mL).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Seal the tube and place it in front of a blue LED lamp with stirring at room temperature for 12 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Photocatalytic Reaction Workflow

G Start Start: Prepare Reaction Mixture (Vinyl Azide, Photocatalyst, Solvent) Degas Degas with Argon Start->Degas Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Degas->Irradiation Reaction Stir at Room Temperature Irradiation->Reaction Workup Reaction Workup (Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Pyrazine) Purification->Product

Caption: General workflow for the photocatalytic synthesis of pyrazines.

Comparative Analysis and Future Outlook

Catalytic SystemMetalKey TransformationAdvantagesLimitations
Manganese Pincer MnDehydrogenative CouplingEarth-abundant metal, atom-economical, sustainableHigh temperatures, limited to symmetrical pyrazines
Palladium Catalysis PdC-H Activation, Cross-CouplingHigh efficiency, broad substrate scope, versatilePrecious metal, often requires oxidants and ligands
Iron Catalysis FeC-H FunctionalizationEarth-abundant, inexpensive, operationally simpleCan require high catalyst loading, mechanism less understood
Photocatalysis Ru, etc.Nitrene Formation/DimerizationMild conditions, green, unique reactivityRequires specific precursors, quantum yields can be moderate

The choice of a catalytic system for pyrazine synthesis is a multi-faceted decision that depends on the desired substitution pattern, cost considerations, and sustainability goals.

  • For sustainable and atom-economical synthesis of symmetrical pyrazines , manganese pincer complexes are an excellent choice.

  • For versatility and the synthesis of complex, unsymmetrical pyrazines , palladium catalysis remains the gold standard, despite the cost of the metal.

  • For direct C-H functionalization of the pyrazine core with readily available starting materials , iron catalysis presents a promising and cost-effective alternative.

  • For mild and environmentally friendly transformations , visible-light photocatalysis offers exciting opportunities, particularly for the synthesis of highly substituted pyrazines.

Future research will likely focus on the development of more active and robust earth-abundant metal catalysts, the expansion of the substrate scope for photocatalytic methods, and the elucidation of complex reaction mechanisms to enable the rational design of next-generation catalysts. The continued innovation in catalytic pyrazine synthesis will undoubtedly accelerate discoveries in medicine, materials, and beyond.

References

  • He, Z., & Li, Y. (2014). Visible Light Sensitization of Vinyl Azides by Transition Metal Photocatalysis. Molecules, 19(11), 18457-18468. [Link]

  • Cuesta, L., & Peris, E. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition, 54(40), 11841-11845. [Link]

  • Singh, U. K., & Kumar, S. (2018). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C–H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 83(15), 8044-8053. [Link]

  • Bauer, I., & Knölker, H. J. (2023). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research, 56(24), 3469-3485. [Link]

  • Tan, K. L., & Cheah, K. W. (2021). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Chemistry, 23(1), 1-17. [Link]

  • Kumar, A., & Verma, A. K. (2020). Visible-Light-Mediated Synthesis of Pyrazines from Vinyl Azides Utilizing a Photocascade Process. The Journal of Organic Chemistry, 85(11), 7233-7241. [Link]

  • Singh, U. K., & Kumar, S. (2018). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry. [Link]

  • Van der Veken, P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602. [Link]

  • Kumar, A., et al. (2021). Manganese(I) Pincer Complexes as Catalysts for Dehydrogenative Annulation: Direct Access to Biologically Relevant Heterocycles from Alcohols and 2′-Aminoacetophenones. Organometallics, 40(15), 2415-2425. [Link]

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 7734-7741. [Link]

  • Zhang, Y., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(18), 3297-3301. [Link]

  • Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]

  • Pradhan, C., & Punji, B. (2021). Iron-Catalyzed Functionalization of Heterocycles Through C H Activation. In Iron Catalysis. IntechOpen. [Link]

  • Nielsen, D. K., & Toste, F. D. (2014). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Catalysts, 4(3), 263-286. [Link]

  • Nguyen, H. T., et al. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances, 13(15), 9986-10011. [Link]

  • Balaraman, E., et al. (2024). Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn(i) catalysis. Chemical Communications, 60(92), 13606-13609. [Link]

  • Luque-Urrutia, J. A., et al. (2019). Mechanism of the Manganese-Pincer-Catalyzed Acceptorless Dehydrogenative Coupling of Nitriles and Alcohols. Journal of the American Chemical Society, 141(6), 2398-2403. [Link]

  • Kumar, A., & Verma, A. K. (2021). Visible light-assisted chemistry of vinyl azides and its applications in organic synthesis. Organic & Biomolecular Chemistry, 19(34), 7339-7359. [Link]

  • Koenigs, R. M., & Weissenborn, M. J. (2020). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Molecules, 25(4), 880. [Link]

  • Luque-Urrutia, J. A., et al. (2019). Mechanism of the Manganese-Pincer-Catalyzed Acceptorless Dehydrogenative Coupling of Nitriles and Alcohols. Journal of the American Chemical Society. [Link]

  • Bauer, I., & Knölker, H. J. (2023). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research. [Link]

  • Chen, Y., et al. (2023). An efficient palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides unsymmetrical 2,6-disubstituted pyrazines in very good yields. Synthesis, 55(16), 2554-2560. [Link]

  • Lei, A., et al. (2018). Iron-catalyzed aliphatic C–H functionalization to construct carbon–carbon bonds. Nature Communications, 9(1), 1-9. [Link]

  • Luque-Urrutia, J. A., et al. (2019). Mechanism of the Manganese-Pincer-Catalyzed Acceptorless Dehydrogenative Coupling of Nitriles and Alcohols. Journal of the American Chemical Society, 141(6), 2398-2403. [Link]

  • Spessert, L. W., & Widenhoefer, R. A. (2014). Main reaction pathways for the formation of pyrazine derivatives from.... ResearchGate. [Link]

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. [Link]

  • Yang, Y. F., & Houk, K. N. (2017). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study on Mechanism and Origins of Selectivity. Journal of the American Chemical Society, 139(15), 5434-5442. [Link]

  • Wang, D., & Zhu, J. (2022). Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. Molecules, 27(19), 6598. [Link]

  • Gembus, V., et al. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 22(12), 2137. [Link]

  • Joy, J., et al. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 5(15), 11065-11084. [Link]

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. [Link]

  • Luque-Urrutia, J. A., et al. (2019). Mechanism of the Manganese-Pincer-Catalyzed Acceptorless Dehydrogenative Coupling of Nitriles and Alcohols. Journal of the American Chemical Society. [Link]

  • Verma, V. C., et al. (2010). Synthesis, characterization and catalytic activity of gold nanoparticles biosynthesized with Rhizopus oryzae protein extract. Green Chemistry, 12(10), 1839-1847. [Link]

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. [Link]

  • Hunter, C. A., & Vögtle, F. (2011). Synthesis and Coordinative Layer-by-Layer Deposition of Pyridine-Functionalized Gold Nanoparticles and Tetralactam Macrocycles on Silicon Substrates. Langmuir, 27(17), 10839-10848. [Link]

  • Garcı́a, P., et al. (2013). Gold-Catalyzed Synthesis of Tetrazoles from Alkynes by C≡C Bond Cleavage. Angewandte Chemie International Edition, 52(51), 13644-13648. [Link]

  • Fabre, I., et al. (2014). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Dalton Transactions, 43(34), 13035-13042. [Link]

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